molecular formula C12H14BrNO B1456949 4-Bromo-2-(pentyloxy)benzonitrile CAS No. 1191055-82-9

4-Bromo-2-(pentyloxy)benzonitrile

Cat. No. B1456949
CAS RN: 1191055-82-9
M. Wt: 268.15 g/mol
InChI Key: FGERVAFNJHNURW-UHFFFAOYSA-N
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Description

“4-Bromo-2-(pentyloxy)benzonitrile” is a biochemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(pentyloxy)benzonitrile” consists of a benzene ring with a bromine atom, a pentyloxy group, and a nitrile group attached . The exact 3D structure can be computed from the molecular formula .


Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-2-(pentyloxy)benzonitrile” is predicted to be 345.2±22.0 °C .

Scientific Research Applications

Molecular Structure Characterization

4-Bromo-2-(pentyloxy)benzonitrile can be used in the study of molecular structures through techniques like Density Functional Theory (DFT). Researchers can calculate wavenumbers to support experimental analysis of vibrational modes, which is crucial for understanding the molecular geometry and behavior of chemical compounds .

Dielectric Studies

This compound’s dielectric properties, such as dielectric constant at various frequencies and relaxation time, can be determined to understand its behavior in different media. These studies are essential for applications in electronics and materials science where dielectric materials are used .

Nonlinear Optical (NLO) Material Research

4-Bromo-2-(pentyloxy)benzonitrile can be explored for its potential as an organic nonlinear optical crystal. Its optical behavior, such as UV cutoff wavelength and bandgap, can be studied to assess its suitability for NLO applications. This is significant for developing materials for laser technology and photonics .

Biological Activity Analysis

The compound can be investigated for its biological activities. Molecular docking studies can be performed to explore interactions with biological targets, such as enzymes or receptors. This is particularly relevant in the field of drug discovery and pharmaceutical research .

Thermodynamic Property Assessment

Understanding the thermodynamic properties like enthalpy and entropy of 4-Bromo-2-(pentyloxy)benzonitrile is vital for its application in chemical process design and optimization. These properties help predict how the compound will behave under different temperature and pressure conditions .

Chemical Synthesis and Reagent

4-Bromo-2-(pentyloxy)benzonitrile serves as a precursor or reagent in various chemical syntheses. It can be used to produce other complex molecules through reactions involving bromination or nitrile group transformations. This is crucial for synthetic chemistry and the development of new materials .

Future Directions

“4-Bromo-2-(pentyloxy)benzonitrile” could potentially be used in the synthesis of amidino ureas having antimalarial activity . Additionally, it has been used in the effective surface passivation to enhance the performance of perovskite solar cells .

properties

IUPAC Name

4-bromo-2-pentoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERVAFNJHNURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pentyloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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